This compound belongs to the class of amino acids and is specifically categorized as a substituted phenylacetic acid. Its unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in both academic research and industrial applications.
The synthesis of 2-Amino-2-(4-iodophenyl)acetic acid typically involves several key steps:
The molecular structure of 2-Amino-2-(4-iodophenyl)acetic acid can be described as follows:
2-Amino-2-(4-iodophenyl)acetic acid undergoes various chemical reactions that expand its utility in organic synthesis:
The mechanism of action for 2-Amino-2-(4-iodophenyl)acetic acid involves its interaction with specific molecular targets within biological systems:
Research indicates that this compound's structural characteristics could allow it to cross biological membranes effectively, enhancing its therapeutic potential.
The physical and chemical properties of 2-Amino-2-(4-iodophenyl)acetic acid include:
Property | Value |
---|---|
Molecular Weight | 277.06 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White to off-white solid |
Toxicity | Potentially harmful; acute toxicity if ingested |
These properties underscore its utility in various applications while highlighting safety considerations during handling.
2-Amino-2-(4-iodophenyl)acetic acid has diverse applications across several fields:
The compound 2-amino-2-(4-iodophenyl)acetic acid is defined by the molecular formula $\ce{C8H8INO2}$, with a molecular weight of 277.06 g/mol [2] [4] [7]. This formula accounts for the core phenylglycine structure substituted with an iodine atom at the para position of the aromatic ring. The systematic IUPAC name is amino(4-iodophenyl)acetic acid, which explicitly denotes the acetic acid backbone bearing an amino group and a 4-iodophenyl substituent at the α-carbon [4] [5] [10]. Alternative nomenclature includes 4-iodophenylglycine, reflecting its classification as a halogenated derivative of phenylglycine [7] . The consistent use of these standardized names and formulas across chemical databases (PubChem, ChemScene, Sigma-Aldrich) underscores their universal acceptance [1] [2] [4].
Table 1: Molecular Identifier Summary
Identifier Type | Value | Source |
---|---|---|
Molecular Formula | $\ce{C8H8INO2}$ | [1] [2] [9] |
Molecular Weight | 277.06 g/mol | [2] [9] |
IUPAC Name | amino(4-iodophenyl)acetic acid | [4] [5] [10] |
Common Synonym | 4-iodophenylglycine | [7] |
2-Amino-2-(4-iodophenyl)acetic acid possesses a chiral center at the α-carbon, enabling existence as (R) or (S) enantiomers. The racemic mixture (CAS 299167-68-3) is documented with a melting point of 204–205°C [4] [5] . While crystallographic data (e.g., unit cell parameters) are unavailable in the search results, the stereochemistry significantly influences physicochemical behaviors. The (S) enantiomer (CAS 1065102-79-5) is commercially designated as (S)-4-iodophenylglycine . Its synthesis typically involves enantioselective routes like chiral resolution of racemates or asymmetric hydrogenation . No melting point divergence between enantiomers is reported, suggesting similar solid-state packing . The iodine atom’s heavy-atom effect could facilitate future crystallographic studies by enhancing X-ray diffraction contrast.
Table 2: Stereochemical Properties
Property | Racemic Mixture | (S)-Enantiomer | |
---|---|---|---|
CAS Registry Number | 299167-68-3 | 1065102-79-5 | [2] |
Melting Point | 204–205°C | 204–205°C | [4] [5] |
Chiral Descriptor | N/A | (S)-2-amino-2-(4-iodophenyl)acetic acid | |
Isomeric SMILES | N/A | C1=CC(=CC=C1C@@HN)I |
The structural representations of this compound exhibit high consistency across databases:
C1=CC(=CC=C1C(C(=O)O)N)I
[6] [9] [10] C1=CC(=CC=C1[C@@H](C(=O)O)N)I
InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
[9] [10] SHUIEJDVWZHDTI-UHFFFAOYSA-N
(racemic) [4] [5] [9] SHUIEJDVWZHDTI-ZETCQYMHSA-N
The canonical SMILES encodes connectivity: an acetic acid group (C(C(=O)O)
), an amino group (N
), and a 4-iodophenyl ring (C1=CC(=CC=C1)I
). The InChI string decomposes this into layers: molecular formula (1S/C8H8INO2
), connectivity (/c9-6-3-1-5(2-4-6)7(10)8(11)12
), hydrogen bonding (/h1-4,7H,10H2
), and protonation states ((H,11,12)
). The InChI key serves as a unique digital fingerprint, enabling precise database searches. The enantiomeric distinction resides in the stereochemical layer of the (S)-enantiomer’s InChI (/t7-/m0/s1
) and the [C@@H]
SMILES notation .
The 4-iodophenyl moiety critically modulates molecular properties through combined electronic and steric effects:
The synergistic interplay of these effects makes 2-amino-2-(4-iodophenyl)acetic acid a structurally adaptable scaffold for asymmetric synthesis and medicinal chemistry, leveraging both the reactivity of the α-amino acid and the orthogonal functionality of the aryl iodide [10].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0